1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
The synthesis of 1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of ethyl 2-chloroacetoacetate with urea under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
1-amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with similar compounds such as:
6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the amino group, which may affect its reactivity and applications.
1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the methyl group, which may influence its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound that contribute to its specific applications and reactivity.
Properties
IUPAC Name |
(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClFN2O5/c21-16-9-13(24(26)27)4-6-15(16)18-7-5-14(28-18)10-17-20(25)29-19(23-17)11-2-1-3-12(22)8-11/h1-10H/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCCDXCCHZBJG-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366983 | |
Record name | AC1M2ZHX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-43-6 | |
Record name | AC1M2ZHX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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